1-Hydroxyvitamin D5
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H48O2 |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H48O2/c1-7-22(19(2)3)11-10-20(4)26-14-15-27-23(9-8-16-29(26,27)6)12-13-24-17-25(30)18-28(31)21(24)5/h12-13,19-20,22,25-28,30-31H,5,7-11,14-18H2,1-4,6H3/b23-12+,24-13-/t20-,22+,25-,26?,27+,28+,29-/m1/s1 |
InChI Key |
NWFOBODUYTUMNC-SAHLGKDNSA-N |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)C1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)C(C)C |
Synonyms |
1-hydroxyvitamin D5 1alpha(OH)D5 1alpha-hydroxy-24-ethylcholecalciferol 1alpha-hydroxyvitamin D5 |
Origin of Product |
United States |
Historical Trajectory of Vitamin D Analog Development
The journey to develop synthetic vitamin D analogs is rooted in the need to dissociate the potent calcemic and phosphatemic effects of the natural hormone, calcitriol, from its other beneficial physiological actions. nih.govendocrine-abstracts.org These non-classical effects include the regulation of cellular proliferation and differentiation, as well as modulation of the immune system. nih.gov The therapeutic potential of these properties in treating hyperproliferative disorders like cancer and psoriasis, as well as autoimmune diseases, was recognized early on. nih.govnih.gov However, the clinical use of calcitriol for these indications is often limited by the risk of hypercalcemia. nih.gov
This therapeutic challenge spurred the synthesis of a vast number of vitamin D analogs, with over 3,000 developed by academic and pharmaceutical research groups. endocrine-abstracts.org The primary goal has been to create compounds with an improved therapeutic index, exhibiting potent anti-proliferative, pro-differentiative, or immunomodulatory activities with reduced calcemic side effects. nih.gov
The development of these analogs has followed a structured timeline of key discoveries:
Mid-19th Century: The recognition of rickets as a significant health issue in urban children laid the groundwork for the discovery of vitamin D. issarice.com
Early 20th Century: The essential role of vitamin D in preventing rickets was established, leading to the fortification of milk. issarice.comnih.gov
1930s: Vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) were chemically synthesized, enabling further study of their biological functions. nih.gov
1960s-1970s: A pivotal period that saw the elucidation of vitamin D metabolism, including the discovery of its active form, 1,25-dihydroxyvitamin D (calcitriol), and the identification of the kidney as the primary site of its production. issarice.comnih.gov The vitamin D receptor (VDR) was also discovered during this time. issarice.com
Post-1970s: The understanding that the VDR is present in a wide variety of tissues beyond those involved in mineral homeostasis opened the door to exploring the broader therapeutic applications of vitamin D. endocrine-abstracts.orgnih.gov This led to the focused development of analogs with selective biological activities.
Several of these synthetic analogs have successfully transitioned into clinical use for various conditions.
| Vitamin D Analog | Therapeutic Application(s) |
|---|---|
| Calcipotriol (Calcipotriene) | Topical treatment of psoriasis. nih.govdrugbank.com |
| Paricalcitol | Treatment of secondary hyperparathyroidism in patients with chronic kidney disease. mdpi.com |
| Doxercalciferol | Management of secondary hyperparathyroidism in patients with chronic kidney disease. drugbank.commdpi.com |
| Alfacalcidol | Management of hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in chronic renal failure. drugbank.commdpi.com |
| Falecalcitriol | Used for managing secondary hyperparathyroidism. mdpi.com |
| Eldecalcitol | Investigated for the treatment of osteoporosis. drugbank.commdpi.com |
Synthesis and Biotransformation of 1α Hydroxyvitamin D5
Biotransformation and Activation
1α-Hydroxyvitamin D5 is considered a prodrug, meaning it requires metabolic activation in the body to exert its biological effects. This activation process primarily involves hydroxylation of the side chain. iiarjournals.org Research has shown that 1α(OH)D5 is metabolized into two major active metabolites: 1,24-dihydroxyvitamin D5 and 1,25-dihydroxyvitamin D5 . dtic.mil
This biotransformation is carried out by cytochrome P450 enzymes. iiarjournals.org Specifically, liver enzymes are capable of hydroxylating 1α-hydroxylated vitamin D prodrugs. iiarjournals.orgnih.gov Studies using hepatoma cells have demonstrated that these cells can convert 1α(OH)D5 into hydroxylated products. iiarjournals.org The enzymes potentially involved in this activation include CYP27A1 and other putative 25-hydroxylases. iiarjournals.org This activation step is crucial for the compound to bind effectively to the vitamin D receptor (VDR) and initiate its biological functions. nih.gov
Metabolic Pathways and Catabolism
Once activated, the dihydroxy-metabolites of 1α-Hydroxyvitamin D5 undergo further metabolism, leading to their inactivation and eventual excretion. The catabolic pathways for vitamin D compounds are well-established and are presumed to apply to 1α(OH)D5 metabolites.
The primary enzyme responsible for the catabolism of active vitamin D metabolites is CYP24A1 , also known as 24-hydroxylase. nih.govnih.gov This enzyme initiates the degradation of both 1,25-dihydroxyvitamin D and 25-hydroxyvitamin D. oup.comnih.gov CYP24A1 catalyzes a series of hydroxylation reactions, with the C-24 oxidation pathway being the most prominent. oup.com This pathway involves sequential hydroxylations and ultimately leads to the formation of calcitroic acid, a water-soluble and biologically inactive product that is excreted in the bile. oup.comresearchgate.net
Another enzyme, CYP3A4 , which is highly expressed in the liver and intestines, also plays a role in the catabolism of vitamin D metabolites. oup.com While less specific than CYP24A1, CYP3A4 can hydroxylate both 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D at the C-23 and C-24 positions, contributing to their inactivation. oup.com
The regulation of these metabolic enzymes is tightly controlled. The active form, 1,25-dihydroxyvitamin D, induces the expression of CYP24A1, creating a negative feedback loop that prevents excessive levels of the active hormone. oup.comfrontiersin.org This self-regulation of catabolism is a critical aspect of vitamin D homeostasis.
Table 2: Key Enzymes in the Metabolism and Catabolism of 1α-Hydroxyvitamin D5 and its Metabolites
| Enzyme | Location | Role | Substrate(s) (Inferred for D5) | Product(s) (Inferred for D5) |
| CYP27A1 / other 25-hydroxylases | Liver (Mitochondria and Microsomes) | Activation: Side-chain hydroxylation | 1α-Hydroxyvitamin D5 | 1,25-dihydroxyvitamin D5 |
| Putative 24-hydroxylase | Liver | Activation: Side-chain hydroxylation | 1α-Hydroxyvitamin D5 | 1,24-dihydroxyvitamin D5 |
| CYP24A1 (24-hydroxylase) | Kidney, intestine, bone, other target tissues (Mitochondria) | Catabolism: Inactivation | 1,25-dihydroxyvitamin D5, 1,24-dihydroxyvitamin D5 | C-24 oxidized metabolites (e.g., Calcitroic acid derivatives) |
| CYP3A4 | Liver, Intestines (Microsomes) | Catabolism: Inactivation | 1,25-dihydroxyvitamin D5, 1,24-dihydroxyvitamin D5 | C-23 and C-24 hydroxylated metabolites |
Molecular and Cellular Mechanisms of Action of 1α Hydroxyvitamin D5
Vitamin D Receptor (VDR) Interactions and Binding Characteristics of 1α-Hydroxyvitamin D5
The initiation of 1α-Hydroxyvitamin D5's molecular action is its binding to the VDR. This interaction is characterized by high affinity and specificity, leading to a series of conformational changes and subsequent protein interactions that are crucial for its function.
Ligand Binding Affinity and Specificity Studies
The biological potency of vitamin D analogs is closely linked to their ability to bind to the Vitamin D Receptor (VDR). The active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), is known to bind to the VDR with very high affinity. nih.gov While specific quantitative binding data for 1α-Hydroxyvitamin D5 is not extensively detailed in publicly available research, its activity implies effective binding to the VDR's ligand-binding pocket. The binding of a ligand like 1α-Hydroxyvitamin D5 is a prerequisite for the receptor's activation and the initiation of downstream signaling events. Studies with various vitamin D analogs demonstrate that structural modifications can alter binding affinity, which in turn modulates the biological response profile. nih.govnih.gov
VDR Heterodimerization with Retinoid X Receptor (RXR)
Upon binding 1α-Hydroxyvitamin D5, the VDR undergoes a critical conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily. nih.govoup.comfrontiersin.org This VDR-RXR heterodimer is the primary functional unit that interacts with DNA. nih.govoup.com The formation of this complex is a mandatory step for the genomic actions of vitamin D compounds. oup.com The interaction between VDR and RXR is a ligand-dependent event; the conformational shift induced by the ligand in the VDR's ligand-binding domain creates a surface that is favorable for RXR binding. nih.govmdpi.com This heterodimerization is essential for the subsequent high-affinity binding of the complex to specific DNA sequences. oup.com
Conformational Changes Induced in VDR by 1α-Hydroxyvitamin D5
The binding of a ligand into the VDR's ligand-binding pocket induces a significant structural rearrangement of the receptor. nih.gov A key event in this process is the repositioning of helix 12, a component of the ligand-binding domain. mdpi.com This movement effectively creates a binding surface for coactivator proteins. mdpi.com Studies using limited proteolytic digestion on VDR bound to different vitamin D analogs have shown that each ligand can induce a unique conformation. nih.gov These subtle differences in the receptor's final shape can influence the stability of the VDR-ligand complex and its interaction with other proteins, potentially explaining the diverse biological profiles of various vitamin D analogs. nih.govnih.gov The specific conformational state induced by 1α-Hydroxyvitamin D5 would therefore dictate the precise nature and magnitude of its downstream genomic effects.
Genomic Regulation by 1α-Hydroxyvitamin D5
The ultimate function of the 1α-Hydroxyvitamin D5-activated VDR-RXR complex is to regulate the transcription of specific genes. This is achieved by binding to dedicated recognition sites on the DNA and recruiting transcriptional co-regulators that modify chromatin structure and influence the rate of gene transcription.
Identification and Characterization of Vitamin D Response Elements (VDREs)
The VDR-RXR heterodimer, activated by 1α-Hydroxyvitamin D5, scans the genome for specific DNA sequences known as Vitamin D Response Elements (VDREs). frontiersin.orgmdpi.com These elements are typically located in the promoter or enhancer regions of target genes. The most common and well-characterized VDREs consist of a direct repeat of two hexanucleotide half-sites, with a consensus sequence of PuG(G/T)TCA, separated by a three-nucleotide spacer (a configuration known as a DR3-type element). oup.comnih.gov The VDR and RXR components of the heterodimer bind to these half-sites, anchoring the complex to the DNA and positioning it to influence the transcription of the adjacent gene. mdpi.com Genome-wide studies have identified thousands of potential VDR binding sites, indicating a broad regulatory role for vitamin D signaling across the genome. bac-lac.gc.canih.gov
Transcriptional Modulation of Target Gene Expression by 1α-Hydroxyvitamin D5
Once bound to a VDRE, the 1α-Hydroxyvitamin D5-VDR-RXR complex acts as a molecular switch for gene transcription. It recruits a variety of co-regulator proteins, which can either activate or repress gene expression. nih.gov For transcriptional activation, the complex recruits co-activator proteins such as those from the steroid receptor coactivator (SRC) family, which often possess histone acetyltransferase (HAT) activity. researchgate.net This activity leads to the acetylation of histones, which remodels the chromatin into a more open state, facilitating the assembly of the transcription machinery and subsequent gene expression. researchgate.net
Conversely, for some genes, the complex can recruit co-repressors, leading to transcriptional silencing. The specific set of genes regulated by 1α-Hydroxyvitamin D5 is cell-type dependent and contributes to its diverse biological effects, from calcium homeostasis to immune modulation and cell cycle control. oup.commdpi.com
Table 1: Examples of Well-Established Vitamin D Target Genes and Their Functions This table lists genes known to be regulated by the active form of vitamin D, 1α,25(OH)₂D₃. It is anticipated that 1α-Hydroxyvitamin D5 regulates a similar set of genes through the same VDR-mediated mechanism.
| Gene | Encoded Protein | Primary Function(s) | Regulation by Vitamin D |
| CYP24A1 | 24-hydroxylase | Catalyzes the degradation of vitamin D metabolites, acting as a negative feedback mechanism. nih.gov | Upregulation |
| CAMP | Cathelicidin antimicrobial peptide | A key component of the innate immune system with antimicrobial properties. nih.gov | Upregulation |
| CD14 | CD14 molecule | A co-receptor for the detection of bacterial lipopolysaccharide, involved in innate immunity. nih.gov | Upregulation |
| THBD | Thrombomodulin | Involved in coagulation and inflammation. mdpi.com | Upregulation |
| PTH | Parathyroid hormone | A key regulator of calcium and phosphate levels. researchgate.net | Downregulation |
| DDIT4 | DNA-damage-inducible transcript 4 | An inhibitor of mTOR signaling, involved in cell growth and proliferation. nih.gov | Upregulation |
| TRPV6 | Transient receptor potential cation channel subfamily V member 6 | A calcium channel essential for intestinal calcium absorption. | Upregulation |
Gene Upregulation Mechanisms
1α-Hydroxyvitamin D5, through its interaction with the Vitamin D Receptor (VDR), instigates the upregulation of several key genes that regulate cellular processes. This is primarily achieved through the binding of the 1α-Hydroxyvitamin D5-VDR complex to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
One of the critical aspects of 1α-Hydroxyvitamin D5 action is its regulation of the thioredoxin system. While it doesn't directly upregulate thioredoxin, it upregulates the expression of thioredoxin-interacting protein (Txnip), which is an endogenous inhibitor of thioredoxin. This interaction plays a crucial role in redox homeostasis and cell signaling mdpi.comnih.gov.
The compound also plays a significant role in cell cycle control by upregulating the expression of cyclin-dependent kinase inhibitors p21 and p27 nih.gov. This upregulation leads to the inhibition of cell proliferation in various cancer cell lines.
Furthermore, 1α-Hydroxyvitamin D5 has been shown to induce the expression of E-cadherin nih.govresearchgate.net. This is particularly significant in cancer biology, as E-cadherin is a key component of adherens junctions, and its expression is often lost during epithelial-mesenchymal transition, a critical process in tumor progression and metastasis. The induction of E-cadherin expression can be mediated by the demethylation of the CDH1 promoter nih.gov.
The expression of the Vitamin D Receptor (VDR) itself is subject to regulation by 1α-Hydroxyvitamin D5, creating a positive feedback loop that can amplify the cellular response to the compound nih.gov.
In the context of tissue homeostasis and fibrosis, 1α-Hydroxyvitamin D5 interacts with the Transforming Growth Factor-β1 (TGF-β1) signaling pathway. It has been shown to induce the expression of the type I TGF-β receptor and can cooperate with TGF-β1 to inhibit cell growth nih.gov. Additionally, it can upregulate TGF-β1 synthesis in certain cell types, contributing to its diverse biological effects frontiersin.orgconsensus.app.
| Upregulated Gene | Cellular Function | Research Finding |
| Thioredoxin-interacting protein (Txnip) | Inhibition of thioredoxin, redox regulation | 1α-Hydroxyvitamin D5 upregulates Txnip, leading to the inhibition of thioredoxin activity. mdpi.comnih.gov |
| p21 | Cell cycle inhibition | Upregulation of p21 by 1α-Hydroxyvitamin D5 contributes to its antiproliferative effects. nih.gov |
| p27 | Cell cycle inhibition | Increased expression of p27 is a common feature of 1α-Hydroxyvitamin D5-mediated growth regulation. nih.gov |
| E-cadherin | Cell adhesion, tumor suppression | 1α-Hydroxyvitamin D5 can induce de novo E-cadherin expression, in some cases through promoter demethylation. nih.govresearchgate.net |
| Vitamin D Receptor (VDR) | Mediation of vitamin D signaling | 1α-Hydroxyvitamin D5 can increase the expression of its own receptor, enhancing cellular responsiveness. nih.gov |
| TGF-β1 Receptor | Signal transduction, growth inhibition | Induction of the TGF-β1 receptor by 1α-Hydroxyvitamin D5 allows for cooperative signaling. nih.gov |
Gene Downregulation Mechanisms
In addition to upregulating gene expression, 1α-Hydroxyvitamin D5 can also mediate the downregulation of specific genes, contributing to its anti-cancer and immunomodulatory properties.
A key target for downregulation is β-catenin . In colon cancer cells, 1α-Hydroxyvitamin D5 can suppress β-catenin-mediated gene transcription. This is achieved through the physical interaction of the VDR with β-catenin, which prevents β-catenin from acting as a transcriptional coactivator for TCF/LEF transcription factors.
As mentioned previously, while not a direct downregulation of the thioredoxin gene itself, 1α-Hydroxyvitamin D5 effectively downregulates thioredoxin function by upregulating its inhibitor, Txnip mdpi.comnih.gov. This indirect mechanism of downregulation is crucial for modulating the cellular redox environment.
| Downregulated Gene/Pathway | Cellular Function | Research Finding |
| β-catenin signaling | Cell proliferation, differentiation | 1α-Hydroxyvitamin D5 can suppress β-catenin-mediated gene transcription by promoting the interaction between VDR and β-catenin. |
| Thioredoxin (functionally) | Redox regulation, cell growth | By upregulating its inhibitor, Txnip, 1α-Hydroxyvitamin D5 leads to a functional downregulation of thioredoxin activity. mdpi.comnih.gov |
Epigenetic Regulation Mediated by 1α-Hydroxyvitamin D5
Emerging evidence indicates that 1α-Hydroxyvitamin D5 can exert its effects through epigenetic modifications, including DNA methylation and histone acetylation. These mechanisms allow for changes in gene expression without altering the underlying DNA sequence.
DNA Methylation: 1α-Hydroxyvitamin D5 has been shown to induce DNA demethylation in the promoter regions of certain genes, leading to their re-expression. For instance, the induction of E-cadherin expression in some cancer cells is associated with the demethylation of the CDH1 promoter nih.gov. This suggests that part of the anti-cancer activity of 1α-Hydroxyvitamin D5 may be attributed to its ability to reverse epigenetic silencing of tumor suppressor genes frontiersin.org.
Histone Acetylation: The transcriptional activity of the 1α-Hydroxyvitamin D5-VDR complex is also influenced by histone acetylation. Upon binding to VDREs, the VDR recruits coactivator complexes that possess histone acetyltransferase (HAT) activity nih.govnih.gov. This leads to the acetylation of histones, particularly H3 and H4, at the promoter regions of target genes, resulting in a more open chromatin structure that is permissive for transcription nih.govresearchgate.netnih.gov. This mechanism is crucial for the 1α-Hydroxyvitamin D5-mediated upregulation of genes like Cyp24a1 nih.gov.
| Epigenetic Mechanism | Effect on Gene Expression | Research Finding |
| DNA Demethylation | Gene activation | 1α-Hydroxyvitamin D5 can induce the demethylation of promoter regions of genes like CDH1, leading to their re-expression. nih.govfrontiersin.org |
| Histone Acetylation | Gene activation | The VDR recruits histone acetyltransferase complexes, leading to increased histone H3 and H4 acetylation at target gene promoters, which facilitates transcription. nih.govresearchgate.netnih.gov |
Recruitment and Function of Coregulatory Protein Complexes
The transcriptional regulation by 1α-Hydroxyvitamin D5 is not solely dependent on the VDR but requires the coordinated action of various coregulatory protein complexes. These complexes, which include coactivators and corepressors, are recruited to the VDR and are essential for modulating gene expression.
Upon ligand binding, the VDR undergoes a conformational change that facilitates its interaction with coactivator proteins. A key family of coactivators is the p160/Steroid Receptor Coactivator (SRC) family, which includes SRC-1, SRC-2, and SRC-3. These coactivators can possess intrinsic histone acetyltransferase (HAT) activity or recruit other proteins with HAT activity, such as CBP/p300 nih.govnih.gov. The recruitment of these complexes to the VDR bound to a VDRE leads to chromatin remodeling and the initiation of transcription nih.gov. For example, the upregulation of the Cyp24a1 gene involves the recruitment of SRC-1 nih.gov.
The interaction with coregulatory complexes provides a mechanism for the cell-specific and gene-specific effects of 1α-Hydroxyvitamin D5, as the availability and composition of these complexes can vary between different cell types.
Non-Genomic Signaling Cascades Activated by 1α-Hydroxyvitamin D5
In addition to its genomic actions that involve the regulation of gene transcription, 1α-Hydroxyvitamin D5 can also elicit rapid, non-genomic responses. These effects are initiated at the cell membrane and involve the activation of various intracellular signaling cascades.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
1α-Hydroxyvitamin D5 has been shown to rapidly activate several components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38. This activation occurs within minutes and is independent of new gene transcription.
The activation of ERK1/2 by 1α-Hydroxyvitamin D5 has been observed in various cell types and can contribute to both cell proliferation and differentiation, depending on the cellular context.
The JNK and p38 MAPK pathways are often associated with cellular stress responses, apoptosis, and inflammation. The activation of these pathways by 1α-Hydroxyvitamin D5 can contribute to its pro-apoptotic and immunomodulatory effects. For instance, in skeletal muscle cells, 1α-Hydroxyvitamin D5 can induce the phosphorylation and activation of both ERK1/2 and p38 MAPK.
Modulation of Phosphatidylinositol 3-Kinase (PI3K) Pathway
The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. 1α-Hydroxyvitamin D5 has been shown to modulate this pathway, often leading to its activation frontiersin.org.
In osteoblasts, 1α-Hydroxyvitamin D5 can induce a VDR-dependent activation of the PI3K/Akt pathway, which in turn leads to the suppression of apoptosis nih.gov. This anti-apoptotic effect is mediated by the phosphorylation of downstream targets of Akt, such as Bad and FKHR nih.gov. The activation of the PI3K/Akt pathway by 1α-Hydroxyvitamin D5 represents a significant non-genomic mechanism that contributes to its diverse biological functions nih.gov.
| Non-Genomic Pathway | Key Molecules | Cellular Response | Research Finding |
| MAPK | ERK1/2, JNK, p38 | Proliferation, differentiation, apoptosis, inflammation | 1α-Hydroxyvitamin D5 rapidly activates ERK1/2, JNK, and p38 MAPK pathways in a cell-type-specific manner. |
| PI3K | PI3K, Akt | Cell survival, growth, anti-apoptosis | 1α-Hydroxyvitamin D5 can activate the PI3K/Akt signaling cascade, leading to the suppression of apoptosis in cells like osteoblasts. nih.govfrontiersin.orgnih.gov |
Crosstalk with Other Intracellular Signaling Networks
The biological activities of 1α-Hydroxyvitamin D5, acting through the Vitamin D Receptor (VDR), are not isolated events but are intricately connected with other major intracellular signaling pathways. This crosstalk allows for a highly regulated and context-specific cellular response. The VDR can physically interact with key proteins from other cascades or regulate the expression of genes that are components of these networks.
Wnt/β-catenin Signaling: The interaction between vitamin D signaling and the canonical Wnt/β-catenin pathway is crucial, particularly in bone metabolism. nih.govresearchgate.net The Wnt pathway is fundamental for osteoblast proliferation and differentiation. nih.govresearchgate.net Research has indicated that the VDR can directly bind to β-catenin, a central transcriptional co-regulator in the Wnt pathway. This interaction can lead to repression of Wnt/β-catenin/LEF-TCF-mediated signaling, an effect observed prominently in colon cancer cells where Wnt signaling is often dysregulated. nih.gov Conversely, in the context of bone formation, active vitamin D metabolites have been shown to upregulate the expression of LRP5, a critical co-receptor for Wnt signaling, suggesting a potential anabolic effect on bone by enhancing sensitivity to Wnt ligands. nih.gov
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. nih.govnih.govmdpi.com Vitamin D signaling exerts significant immunomodulatory effects, largely by antagonizing the NF-κB pathway. frontiersin.org In activated lymphocytes, active vitamin D metabolites can suppress NF-κB activity, which in turn reduces the production of pro-inflammatory cytokines like Interleukin-8 (IL-8). frontiersin.org This inhibitory crosstalk is a key mechanism behind the anti-inflammatory properties attributed to vitamin D compounds. The deficiency of signaling via Nrf2, a regulator of oxidative stress response, has been shown to elevate NF-κB expression, and protective agents often modulate both pathways to reduce toxicity. frontiersin.org
JAK/STAT Signaling: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for transmitting information from extracellular cytokine signals to the nucleus to regulate gene expression, particularly in the immune system. nih.govmcgill.ca Crosstalk between the vitamin D and JAK/STAT pathways is evident in the modulation of immune responses. Studies have shown that the inactive VDR can physically interact with STAT1, suppressing its activity. nih.gov Upon activation by a ligand like 1α-Hydroxyvitamin D5, the VDR releases STAT1, enhancing the IFN-α-induced phosphorylation of STAT1 and its binding to DNA targets. nih.gov This potentiates the cellular response to interferons. nih.gov Furthermore, active vitamin D metabolites can inhibit the IL-12-induced phosphorylation of JAK2, TYK2, STAT3, and STAT4 in T cells, which is associated with a decrease in T cell proliferation and differentiation of inflammatory Th1 cells. nih.gov
cAMP/PKA Signaling: The cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway is a ubiquitous second messenger system involved in a multitude of cellular processes. Evidence suggests that the cAMP/PKA pathway and vitamin D signaling can intersect. For instance, vitamin D has been shown to repress renin gene transcription by disrupting the stimulatory effects of the cAMP signaling pathway. researchgate.net Crosstalk can also be bidirectional; Ca²⁺ levels, which are regulated by vitamin D, can modulate the activity of adenylyl cyclases (ACs) and phosphodiesterases (PDEs), the enzymes responsible for cAMP synthesis and degradation, respectively. nih.gov The cAMP/PKA pathway can also influence the expression of genes regulated by other transcription factors, such as NF-κB, indicating a complex, multi-level interaction. nih.gov
FOX Transcription Factors: The Forkhead box (FOX) family of transcription factors is involved in regulating the expression of genes in processes such as cell growth, proliferation, and metabolism. The interaction with FoxO1 is particularly relevant in the context of diabetes and bone metabolism. nih.gov Studies have demonstrated that active vitamin D metabolites can inhibit the activity of FoxO1. nih.gov This is achieved by promoting the nuclear exclusion of FoxO1 through the activation of the PI3K/Akt signaling pathway. nih.gov By sequestering FoxO1 in the cytoplasm, vitamin D signaling can ameliorate abnormal osteoblast proliferation under oxidative stress conditions and rescue impaired glucose and bone metabolism. nih.gov
Table 1: Summary of Crosstalk between 1α-Hydroxyvitamin D5 (via VDR) and Other Signaling Networks
| Signaling Pathway | Key Interacting Molecules | Primary Outcome of Crosstalk | Cellular Context |
|---|---|---|---|
| Wnt/β-catenin | β-catenin, LRP5 | Bidirectional: Inhibition of TCF/LEF transcription; Upregulation of Wnt co-receptor LRP5. nih.gov | Colon Cancer, Bone Metabolism |
| NF-κB | NF-κB subunits (e.g., p65) | General Inhibition: Suppression of pro-inflammatory cytokine production. frontiersin.org | Immune Regulation, Inflammation |
| JAK/STAT | STAT1, JAK2, STAT3, STAT4 | Complex Modulation: Potentiation of IFN-α response; Inhibition of IL-12-induced T-cell proliferation. nih.govnih.gov | Immune Response (Antiviral, Autoimmune) |
| cAMP/PKA | PKA, ACs, PDEs | Functional Antagonism/Modulation: Repression of renin gene expression; Ca²⁺-mediated effects on cAMP levels. researchgate.netnih.gov | Blood Pressure Regulation, General Cellular Processes |
| FOX Transcription Factors | FoxO1 | Inhibition: Promotes nuclear exclusion of FoxO1 via PI3K/Akt, impacting gene expression. nih.gov | Bone Metabolism, Glucose Homeostasis |
Subcellular Localization and Trafficking of 1α-Hydroxyvitamin D5
The biological effects of 1α-Hydroxyvitamin D5 are contingent upon its ability to reach its intracellular target, the Vitamin D Receptor (VDR), and for the resulting ligand-receptor complex to access the cell nucleus. This process involves a series of trafficking and localization steps.
Upon entering the cell, a process that can occur via diffusion, 1α-Hydroxyvitamin D5 must navigate the cytoplasm to find its receptor. researchgate.net The VDR is a member of the nuclear receptor superfamily and, in its unliganded state, its location can be predominantly nuclear, although cytoplasmic localization has also been observed. daneshyari.comwikipedia.orgresearchgate.net The distribution can vary depending on the cell type and context.
The canonical mechanism of action for vitamin D compounds is genomic. nih.govnih.gov This process is initiated when 1α-Hydroxyvitamin D5 binds to the VDR. nih.govlumenlearning.com This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). frontiersin.orgwikipedia.orgnih.gov The VDR-RXR heterodimer is the transcriptionally active unit.
This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are located in the promoter regions of target genes. wikipedia.orgnih.govnih.gov The binding of the VDR-RXR complex to a VDRE allows for the recruitment of a suite of co-activator or co-repressor proteins, which ultimately modulates the transcription of the associated gene by RNA polymerase II. wikipedia.org
The journey of vitamin D metabolites into and within the cell is also facilitated by transport proteins. In the circulation, vitamin D compounds are bound to the vitamin D-binding protein (DBP). nih.gov While free metabolites can enter cells, some cell types, like those in the renal proximal tubule, can internalize the DBP-bound form through a megalin/cubilin-mediated endocytosis mechanism. nih.gov Once inside the cell, the metabolite is released and may be shuttled to specific destinations, such as the mitochondria for further metabolism or to the VDR, potentially by intracellular chaperone proteins. researchgate.netnih.gov
Table 2: Key Steps in Subcellular Localization and Trafficking
| Step | Location | Key Molecules Involved | Description |
|---|---|---|---|
| Cellular Entry | Plasma Membrane | - | 1α-Hydroxyvitamin D5 enters the target cell, likely through passive diffusion. researchgate.net |
| Ligand Binding | Cytoplasm / Nucleus | 1α-Hydroxyvitamin D5, VDR | The ligand binds to the VDR, which may be located in either the cytoplasm or the nucleus. daneshyari.comresearchgate.net |
| Heterodimerization | Nucleus | VDR, RXR | The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). wikipedia.orgnih.gov |
| DNA Binding | Nucleus (Chromatin) | VDR-RXR complex, VDREs | The VDR-RXR heterodimer binds to specific Vitamin D Response Elements on the DNA. nih.govnih.gov |
| Transcriptional Regulation | Nucleus | Co-activators, Co-repressors, RNA Polymerase II | The DNA-bound complex recruits transcriptional machinery to either activate or repress gene expression. wikipedia.org |
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| 1α-Hydroxyvitamin D5 | 1α-OH-D5 |
| Vitamin D Receptor | VDR |
| Retinoid X Receptor | RXR |
| β-catenin | - |
| Nuclear Factor-kappa B | NF-κB |
| Janus kinase | JAK |
| Signal transducer and activator of transcription | STAT |
| cyclic Adenosine Monophosphate | cAMP |
| Protein Kinase A | PKA |
| Forkhead box protein O1 | FoxO1 |
| Low-density lipoprotein receptor-related protein 5 | LRP5 |
| T-cell factor/lymphoid enhancer factor | TCF/LEF |
| Interleukin-8 | IL-8 |
| Interferon-alpha | IFN-α |
| Interleukin-12 | IL-12 |
| Phosphoinositide 3-kinase | PI3K |
| Protein kinase B | Akt |
Biological Activities of 1α Hydroxyvitamin D5 in in Vitro Models
Effects of 1α-Hydroxyvitamin D5 on Cellular Proliferation
1α(OH)D5 demonstrates significant antiproliferative effects in various cancer cell lines, a key characteristic for a potential anti-cancer agent. nih.gov Its action is often mediated through the vitamin D receptor (VDR), with VDR-positive cell lines showing greater sensitivity. nih.govoup.com
Studies have consistently shown that 1α(OH)D5 inhibits the proliferation of human breast cancer cells in a dose-dependent manner. nih.gov For instance, in T47D and MCF10(neo) breast cancer cells, treatment with 1α(OH)D5 at concentrations of 10 nM and 100 nM resulted in a dose-dependent inhibition of cell growth. nih.gov Similarly, VDR-positive breast cancer cells, such as BT474, show significant and time-dependent inhibition of proliferation when treated with 1α(OH)D5. oup.comaacrjournals.org The inhibitory effect is selective for transformed or cancerous cells; the compound has been observed to have no significant antiproliferative effect on non-tumorigenic breast epithelial cells like MCF12F. dtic.milnih.gov This selectivity suggests a targeted action against malignant cells. nih.gov
In contrast, breast cancer cell lines with low or negative VDR expression, such as MDA-MB-231, are less responsive to the antiproliferative effects of 1α(OH)D5. nih.govoup.com The compound has also been shown to inhibit the growth of castration-sensitive LNCaP prostate cancer cells. nih.gov
Table 1: Effect of 1α-Hydroxyvitamin D5 on Cancer Cell Proliferation
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| T47D | Breast Cancer | Dose-dependent inhibition of proliferation. | nih.gov |
| MCF10(neo) | Breast Cancer | Dose-dependent inhibition of proliferation. | nih.gov |
| BT474 | Breast Cancer | Time-dependent inhibition of proliferation; G1 phase cell cycle arrest. | dtic.milnih.govoup.com |
| MDA-MB231 | Breast Cancer | Relatively resistant to antiproliferative effects. | nih.govoup.com |
| LNCaP | Prostate Cancer | Inhibition of cell growth and survival. | nih.gov |
| UISO-BCA-4 | Breast Cancer | Inhibition of growth in xenograft models. | nih.gov |
The mechanism behind the antiproliferative effects of vitamin D compounds often involves the modulation of cell cycle regulatory proteins. nih.gov The active form of vitamin D, calcitriol, is known to arrest the cell cycle in the G0/G1 phase by increasing the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. nih.govmdpi.comresearchgate.net This upregulation of p21 and p27 inhibits the activity of cyclin-dependent kinases, thereby blocking the progression of the cell cycle. nih.govmdpi.comoup.com
In line with this, 1α(OH)D5 has been shown to cause a significant cell cycle arrest in the G1 phase in sensitive breast cancer cells, such as the BT474 line. nih.govoup.com While direct studies detailing the modulation of p21 and p27 specifically by 1α(OH)D5 are limited, the observed G1 arrest is consistent with the established mechanism of action for vitamin D analogs, which typically involves the induction of these key regulatory proteins. nih.govoup.comoup.comresearchgate.net
Induction of Cellular Differentiation by 1α-Hydroxyvitamin D5
Beyond inhibiting proliferation, 1α(OH)D5 can induce cancer cells to differentiate, a process where cells mature and adopt characteristics of normal, non-cancerous cells. nih.govnih.gov This action is considered a key component of its anti-cancer activity. dtic.mildtic.mil
Treatment of breast cancer cells with 1α(OH)D5 leads to observable phenotypic changes and the expression of specific differentiation markers. nih.govnih.gov In T47D human breast cancer cells, 1α(OH)D5 induces differentiation as evidenced by the increased expression of casein and the production of lipid droplets. nih.gov A more extensive analysis in UISO-BCA-4 breast cancer cells following a 10-day treatment with 1α(OH)D5 revealed the induction of several biomarkers associated with breast cell differentiation. nih.gov These included intracytoplasmic casein, intracytoplasmic lipid droplets, Intercellular Adhesion Molecule 1 (ICAM-1), and nm23. nih.gov The induction of these markers signifies a shift towards a more differentiated, less malignant state. dtic.mil
Table 2: Differentiation Markers Induced by 1α-Hydroxyvitamin D5 in Breast Cancer Cells
| Marker/Phenotypic Change | Cell Line | Reference |
|---|---|---|
| Casein Expression | T47D, UISO-BCA-4 | dtic.milnih.govnih.gov |
| Lipid Droplet Production | T47D, UISO-BCA-4, BT474 | nih.govnih.govaacrjournals.org |
| ICAM-1 | UISO-BCA-4 | dtic.milnih.gov |
| nm23 | UISO-BCA-4 | dtic.milnih.gov |
The differentiation process induced by 1α(OH)D5 is accompanied by changes in the expression of key regulatory proteins. A critical component of this process is the Vitamin D Receptor (VDR), through which the compound is believed to mediate its effects. nih.gov In T47D cells, 1α(OH)D5 has been shown to induce VDR expression in a dose-dependent manner. nih.gov Similarly, treatment of UISO-BCA-4 cells with 1α(OH)D5 resulted in the induction of VDR and Transforming Growth Factor-β1 (TGF-β1) proteins. nih.gov
Broader gene expression studies have provided further insight into the molecular mechanisms. A microarray analysis identified the gene for prohibitin as being upregulated in transformed breast epithelial cells, which correlated with an increased sensitivity to 1α(OH)D5. aacrjournals.org Further investigation revealed that prohibitin co-localizes with VDR in the nuclei of MCF-7 breast cancer cells and interacts with other potential vitamin D target genes like thioredoxin and c-myc, suggesting it plays a role in mediating the cellular response to 1α(OH)D5. aacrjournals.org
Table 3: Protein Expression Changes during 1α-Hydroxyvitamin D5-Induced Differentiation
| Protein | Direction of Change | Cell Line | Reference |
|---|---|---|---|
| Vitamin D Receptor (VDR) | Upregulation | T47D, UISO-BCA-4 | nih.govnih.gov |
| Transforming Growth Factor-β1 (TGF-β1) | Upregulation | UISO-BCA-4 | nih.gov |
| Prohibitin | Upregulation (sensitizes cells to 1α(OH)D5) | MCF-7 (studied in context of MCF12F transformation) | aacrjournals.org |
Apoptosis and Programmed Cell Death Mechanisms Induced by 1α-Hydroxyvitamin D5
In addition to halting proliferation and inducing differentiation, 1α(OH)D5 can trigger apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. dtic.milnih.gov Studies have shown that 1α(OH)D5 selectively induces apoptosis in transformed cells while sparing normal cells. nih.gov
For example, 1α(OH)D5 treatment induced apoptosis in BT474 breast cancer cells but had no such effect on non-tumorigenic MCF12F cells. nih.gov In vitro studies using tissues obtained from breast cancer patients showed that 1α(OH)D5 induced apoptosis in malignant tumors and benign fibroadenomas but had no effect on nonmalignant breast tissue. dtic.mildtic.mil The apoptotic effect is not limited to breast cancer. In castration-sensitive LNCaP prostate cancer cells, 1α(OH)D5 was found to be a potent inducer of apoptosis, with a greater effect observed compared to calcitriol. nih.gov
Table 4: Apoptosis Induction by 1α-Hydroxyvitamin D5
| Cell/Tissue Type | Observed Effect | Reference |
|---|---|---|
| BT474 Breast Cancer Cells | Induction of apoptosis. | nih.gov |
| Malignant Breast Tumor Tissue (explant culture) | Induction of apoptosis. | dtic.mildtic.mil |
| Fibroadenomas (explant culture) | Induction of cell death. | dtic.mildtic.mil |
| LNCaP Prostate Cancer Cells | Induction of apoptosis. | nih.govresearchgate.net |
Modulation of Cell Adhesion and Migration by 1α-Hydroxyvitamin D5 (e.g., E-cadherin)
The synthetic vitamin D analog, 1α-Hydroxyvitamin D5 (1α(OH)D5), has demonstrated potential in modulating cellular processes related to cell migration and differentiation in various in vitro models. While direct studies on the effect of 1α(OH)D5 on the cell adhesion molecule E-cadherin are not extensively documented in the available research, investigations into its impact on other cellular components provide insights into its regulatory capabilities.
In a study utilizing colonic myofibroblasts (Ccd-18co cell line), the vitamin D analog CARD-024, identified as 1α-hydroxyvitamin D5, was found to attenuate the pro-fibrotic response induced by a physiologically stiff matrix. nih.gov This response is characterized by morphological changes and the expression of proteins associated with a fibrogenic phenotype. Treatment with CARD-024 was shown to repress the induction of α-smooth muscle actin (αSMA) protein expression, a key marker in myofibroblast activation and tissue fibrosis. nih.gov Furthermore, CARD-024 treatment repressed morphological features associated with high stiffness, such as stellate cell morphology and the maturation of focal adhesions. nih.gov The compound also inhibited the stiffness-mediated induction of focal adhesion kinase (FAK) phosphorylation and the gene expression of myosin light chain kinase (MLCK) and endothelin-1 (B181129) (ET-1). nih.gov
In the context of cancer cells, 1α(OH)D5 has shown promise as a differentiating agent. In T47D human breast cancer cells, treatment with 1α(OH)D5 inhibited cell proliferation in a dose-dependent manner and induced differentiation, as evidenced by the induction of casein expression and lipid production. annualreviews.org The mechanism of this action is suggested to be mediated through the vitamin D receptor (VDR), as 1α(OH)D5 was observed to induce VDR expression in these cells. annualreviews.org Similarly, in a mouse mammary organ culture model, 1α(OH)D5 was found to inhibit the development of preneoplastic lesions, an effect associated with a significant enhancement in the expression of both VDR and transforming growth factor-β1 (TGF-β1). mdpi.com
While the direct modulation of E-cadherin by 1α(OH)D5 remains an area for further investigation, its demonstrated ability to influence key proteins involved in cell structure, adhesion, and migration, such as αSMA and FAK, underscores its potential as a regulator of cell phenotype and motility.
Table 1: Effects of 1α-Hydroxyvitamin D5 on Cellular Components Related to Adhesion and Migration in In Vitro Models
| Cell Line | Stimulus | Key Findings with 1α-Hydroxyvitamin D5 Treatment | Reference |
|---|---|---|---|
| Ccd-18co (colonic myofibroblasts) | Physiologically stiff matrix | Repressed α-smooth muscle actin (αSMA) protein expression in a dose-dependent manner. Repressed stiffness-induced stellate cell morphology and maturation of focal adhesions. Repressed stiffness-mediated induction of Focal Adhesion Kinase (FAK) phosphorylation, and Myosin Light Chain Kinase (MLCK) and Endothelin-1 (ET-1) gene expression. | nih.gov |
| T47D (human breast cancer cells) | Not applicable | Inhibited cell proliferation. Induced cell differentiation (casein expression and lipid production). Induced Vitamin D Receptor (VDR) expression. | annualreviews.org |
| Mouse Mammary Organ Culture | DMBA-induced lesions | Inhibited the development of preneoplastic lesions. Enhanced expression of Vitamin D Receptor (VDR) and Transforming growth factor-β1 (TGF-β1). | mdpi.com |
| pRNS-1-1 (normal prostate cell line) | Androgen withdrawal | Androgen withdrawal sensitized cells to the action of 1α-hydroxyvitamin D5. | nih.govfrontiersin.org |
Immunomodulatory Properties of 1α-Hydroxyvitamin D5 in Cell Culture
The broader class of vitamin D compounds is well-recognized for its immunomodulatory effects, influencing both the innate and adaptive immune systems. nih.govcsic.es These effects are largely mediated through the vitamin D receptor (VDR), which is expressed in various immune cells, including T-cells, B-cells, and macrophages. nih.govaminer.org Generally, the active form of vitamin D, 1α,25-dihydroxyvitamin D3, has been shown to regulate cytokine production, for instance by decreasing the secretion of pro-inflammatory cytokines like IL-1, IL-2, IL-6, and TNF-α, while promoting anti-inflammatory cytokines such as IL-10. aminer.org
However, specific in vitro studies detailing the direct immunomodulatory properties of 1α-Hydroxyvitamin D5 on immune cells in culture are limited in the currently available scientific literature. While one report mentions the potential of 1α-Hydroxyvitamin D5 as a chemotherapeutic and possibly chemopreventive agent, it does not provide specific data on its interaction with immune cells or cytokine production in vitro. Another study noted that in colonic myofibroblasts, CARD-024 (1α-hydroxyvitamin D5) partially stimulated members of the COX-2/IL-1β inflammatory pathway, which had been repressed by culture on high stiffness substrates. nih.gov This suggests a potential role in modulating inflammatory signaling, although this was not in an immune cell-specific context.
Further research is required to elucidate the specific immunomodulatory profile of 1α-Hydroxyvitamin D5, including its effects on cytokine secretion, immune cell proliferation, and differentiation in dedicated in vitro cell culture systems.
Preclinical Research and Animal Model Applications of 1α Hydroxyvitamin D5
In Vivo Efficacy Studies of 1α-Hydroxyvitamin D5 in Disease Models
In vivo studies using various animal models of cancer have demonstrated the chemopreventive and therapeutic potential of 1α(OH)D5.
1α(OH)D5 has shown consistent efficacy in multiple breast cancer models. oup.com Research indicates that it possesses both growth-inhibitory and cell-differentiating properties in human breast carcinoma cells. dtic.mil When administered as a dietary supplement to athymic mice bearing human breast cancer xenografts, 1α(OH)D5 was found to inhibit tumor growth. dtic.mildtic.mil Furthermore, the compound has demonstrated a clear chemopreventive effect in both rat carcinogenesis models and mouse mammary organ cultures, where it inhibits the formation of carcinogen-induced tumors and preneoplastic lesions. dtic.mildtic.mil
The efficacy of 1α(OH)D5 has been specifically detailed in chemically-induced mammary carcinogenesis models. oup.com In a study using the 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary cancer model, dietary administration of 1α(OH)D5 was shown to inhibit cancer incidence, particularly during the promotion phase of carcinogenesis. nih.govnih.gov When the compound was supplied after the carcinogen had been introduced (the promotion stage), it significantly reduced tumor incidence. nih.govnih.gov However, providing 1α(OH)D5 only during the initiation phase (before and shortly after carcinogen exposure) offered no significant protection. nih.gov
In a separate study using the N-methyl-N-nitrosourea (MNU)-induced rat mammary carcinogenesis model, 1α(OH)D5 was effective in reducing both the incidence and the number of tumors per animal (multiplicity). nih.govoup.com
Table 1: Efficacy of 1α-Hydroxyvitamin D5 in the DMBA-Induced Rat Mammary Cancer Model Data sourced from studies investigating stage-specific inhibition. nih.govnih.gov
| Treatment Group | Intervention Timing | Outcome | Percent Reduction in Tumor Incidence |
| Control | - | - | 0% |
| 1α(OH)D5 | Promotion Phase (+1 week to end) | Significant Inhibition | 37.5% |
| 1α(OH)D5 | Initiation Phase (-2 to +1 week) | No Significant Protection | Not Applicable |
Table 2: Efficacy of 1α-Hydroxyvitamin D5 in the MNU-Induced Rat Mammary Cancer Model Data sourced from a chemoprevention study. oup.com
| Treatment Group (Dietary) | Final Tumor Incidence | Percent Reduction in Incidence | Final Tumor Multiplicity (Tumors/Rat) | Percent Reduction in Multiplicity |
| Control | 80.0% | 0% | 1.6 | 0% |
| 1α(OH)D5 (25 µg/kg) | 53.3% | 33.4% | 1.2 | 25% |
| 1α(OH)D5 (50 µg/kg) | 46.6% | 41.8% | 0.8 | 50% |
Chemopreventive and Therapeutic Effects in Breast Cancer Models
Xenograft Transplant Models of Human Breast Cancer (e.g., athymic mice)
The vitamin D analog, 1α-Hydroxyvitamin D5 (1α(OH)D5), has been investigated for its effects on the growth of human breast cancer cells in vivo using xenograft models, particularly in athymic mice. dtic.mil Studies have demonstrated that 1α(OH)D5 can inhibit the growth of human breast carcinoma transplanted into these mice when supplemented in the diet. dtic.mil The inhibitory action of 1α(OH)D5 has been observed in models using various breast cancer cell lines, including both estrogen receptor (ER)-positive and ER-negative types. dtic.mil
In a xenograft model using BT-474 breast cancer cells transplanted into athymic mice, an immunoconjugate of 1α(OH)D5 linked to the humanized antibody Herceptin was found to be more effective at inhibiting tumor growth than either Herceptin or 1α(OH)D5 administered alone. aacrjournals.org This suggests a targeted delivery approach could enhance the anti-tumor efficacy of the compound. aacrjournals.org The growth-inhibitory effects of 1α(OH)D5 are associated with its ability to induce cell differentiation. dtic.mil For instance, in BT474 cells, the compound was shown to induce differentiation, as evidenced by the accumulation of intracellular neutral lipids. aacrjournals.org Furthermore, in herceptin-resistant cells, 1α(OH)D5 was found to cause cell cycle arrest in the S phase. aacrjournals.org
These preclinical findings in xenograft models support the in vitro observations of 1α(OH)D5's antiproliferative and cell-differentiating actions on human breast carcinoma cells. dtic.mil
| Animal Model | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| Athymic Mice | Human Breast Carcinoma | Dietary supplementation with 1α(OH)D5 inhibited in vivo tumor growth. | dtic.mil |
| Athymic Mice | BT-474 (Herceptin-sensitive) | A 1α(OH)D5-Herceptin conjugate was more effective in inhibiting tumor growth than either agent alone. | aacrjournals.org |
| Athymic Mice | Herceptin-Resistant (BTR) Cells | 1α(OH)D5 caused cell cycle arrest in the S phase and induced differentiation. | aacrjournals.org |
Impact on Hematological Malignancy Models
Research indicates that a low vitamin D status is associated with an increased risk of various cancers, including hematological malignancies. csic.es While the active form of vitamin D, 1α,25-dihydroxyvitamin D3, and its analogs have been studied for their potential in treating leukemia and lymphoma, specific preclinical data on 1α-Hydroxyvitamin D5 in animal models of these diseases is not extensively detailed in the provided search results. csic.es However, the broader class of vitamin D compounds is recognized for affecting cell proliferation, differentiation, and apoptosis in cancer cells. csic.eskarger.com One study noted the application of 1α-hydroxyvitamin D5 in the context of hematological malignancies, but further details on specific animal model outcomes were not available. researchgate.net The general mechanism involves the vitamin D receptor (VDR), which is present in neoplastic cells, mediating changes in gene expression that can control cell growth. csic.es
Investigation in Inflammatory and Autoimmune Disease Models (e.g., experimental autoimmune encephalomyelitis)
Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis. Studies investigating the role of the vitamin D system in EAE have yielded complex results. Research has shown that the development of EAE is markedly suppressed in mice that lack the vitamin D receptor (VDR) and is partially suppressed in mice that are vitamin D-insufficient. nih.govnih.govresearchgate.net This suggests that vitamin D and its receptor are paradoxically required for the full development of the autoimmune response in this model. nih.govnih.gov
Conversely, administration of high doses of the hormonally active form, 1,25-dihydroxyvitamin D3, can prevent or reduce the severity of EAE, although this effect is often linked to the induction of hypercalcemia. nih.govpnas.org The protective effect of 1,25(OH)2D3 is diminished on low calcium diets. pnas.org Interestingly, the absence of the key enzymes that produce the active form of vitamin D, namely 25-hydroxylase and 1α-hydroxylase, does not appear to inhibit or enhance the development of EAE. nih.govresearchgate.net Specific investigations detailing the direct effects of 1α-Hydroxyvitamin D5 in the EAE model were not found in the search results.
| Model System | Condition | Key Findings Related to the Vitamin D System | Reference |
|---|---|---|---|
| Mice lacking Vitamin D Receptor (VDR KO) | EAE | Markedly suppressed development of EAE. | nih.govnih.gov |
| Vitamin D-insufficient mice | EAE | Partially suppressed EAE development. | nih.govresearchgate.net |
| Mice lacking 1α-hydroxylase enzyme | EAE | No inhibition or enhancement of EAE development. | nih.govresearchgate.net |
| EAE model mice | Treatment with high-dose 1,25(OH)2D3 | Can reduce or prevent EAE, but this is associated with hypercalcemia. | pnas.org |
Identification and Validation of Biomarkers of 1α-Hydroxyvitamin D5 Response in Preclinical Studies
The identification of biomarkers is a critical step in evaluating the preclinical efficacy of compounds like 1α(OH)D5. dtic.mil In studies involving breast cancer models, several potential biomarkers of response to 1α(OH)D5 have been explored. The expression of the Vitamin D Receptor (VDR) is fundamental, as 1α(OH)D5 exerts its effects by binding to it. aacrjournals.org Studies have shown that 1α(OH)D5 inhibits the growth of VDR-positive breast cancer cells. aacrjournals.org
Cell proliferation markers are also key indicators of response. In tissue sections from breast cancer cultures treated with 1α(OH)D5, the cell proliferative index, as measured by Ki67 staining, was considerably reduced in cancer tissues, whereas no effect was observed in normal breast epithelial cells. dtic.mil This suggests a selective anti-proliferative effect on malignant cells. dtic.mil
Furthermore, molecules involved in cell cycle regulation have been identified as potential biomarkers. Treatment with 1α(OH)D5 led to a G1 arrest in BT474 breast cancer cells. dtic.mil In herceptin-resistant cells, an arrest in the S phase of the cell cycle was noted. aacrjournals.org Changes in the expression of cell differentiation markers, such as the accumulation of intracellular lipids, also serve as a biomarker of the biological activity of 1α(OH)D5. aacrjournals.org
| Biomarker Category | Specific Biomarker | Observed Change with 1α(OH)D5 Treatment | Model System | Reference |
|---|---|---|---|---|
| Receptor Status | Vitamin D Receptor (VDR) | Presence of VDR is necessary for growth inhibition. | Breast Cancer Cells | aacrjournals.org |
| Cell Proliferation | Ki67 Staining | Reduced in cancer tissues. | Human Breast Carcinoma Tissue Culture | dtic.mil |
| Cell Cycle Regulation | G1 Arrest | Observed in treated cells. | BT474 Breast Cancer Cells | dtic.mil |
| S Phase Arrest | Observed in treated cells. | Herceptin-Resistant Breast Cancer Cells | aacrjournals.org | |
| Cell Differentiation | Intracellular Neutral Lipids | Accumulation observed. | BT474 Breast Cancer Cells | aacrjournals.org |
Advanced Analytical Methodologies for 1α Hydroxyvitamin D5 and Its Metabolites
Mass Spectrometry-Based Quantification of 1α-Hydroxyvitamin D5
Mass spectrometry (MS) has become the gold standard for the analysis of vitamin D metabolites due to its high sensitivity and specificity. mdpi.comnih.gov This technology allows for the precise measurement of various forms of vitamin D, overcoming many of the limitations associated with other methods. viamedica.plamegroups.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the reference method for the quantification of vitamin D metabolites. nih.govrsc.org This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. LC-MS/MS methods can distinguish between different vitamin D metabolites, including 1α-Hydroxyvitamin D5, and their epimers and isobars. springermedizin.de
The development of a stable isotope dilution LC-MS/MS method has significantly improved the ionization efficiency and detection limits for 1α-hydroxyvitamin D3, a related compound. researchgate.net This method involves derivatization to enhance the signal, achieving a limit of quantitation of 25 pg/ml in a 1.0 ml plasma sample. researchgate.net The intra- and inter-assay coefficients of variation for this method were reported to be below 10.6% and 4.7%, respectively, demonstrating good reproducibility. researchgate.net
Recent advancements in LC-MS/MS have focused on simplifying sample preparation and improving sensitivity without the need for derivatization. researchgate.net One such method utilizes stable lithium adducts and a highly sensitive tandem mass spectrometer to achieve a limit of quantification of 15 pg/mL. researchgate.net Derivatization techniques, such as the use of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), can further enhance detection, allowing for the simultaneous quantification of multiple vitamin D metabolites. nih.gov
Table 1: Performance Characteristics of an LC-MS/MS Method for 1α-hydroxyvitamin D3
| Parameter | Value | Reference |
|---|---|---|
| Limit of Quantitation | 25 pg/ml | researchgate.net |
| Intra-assay CV | < 10.6% | researchgate.net |
| Inter-assay CV | < 4.7% | researchgate.net |
| Detection Limit | 6.3 fmol per injection | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of vitamin D metabolites. However, it often requires derivatization of the analytes to increase their volatility and thermal stability. researchgate.netmdpi.com This method has been used in research settings but is less common in routine clinical diagnostics compared to LC-MS/MS. viamedica.pl The high temperatures used in GC can cause isomerization of vitamin D analogs, which can complicate the individual determination of different metabolites. mdpi.com
Immunoanalytical Techniques for 1α-Hydroxyvitamin D5 Detection
Immunoassays offer a more accessible and often automated alternative to mass spectrometry for the quantification of vitamin D metabolites. mdpi.com These methods are based on the principle of antigen-antibody binding.
Competitive Protein Binding Assays in Research
Competitive protein binding assays (CPBAs) were among the first methods used to measure vitamin D metabolites. frontierspartnerships.orgconsensus.app These assays utilize the natural binding affinity of vitamin D binding protein (VDBP) for vitamin D and its metabolites. frontierspartnerships.org In a CPBA, a labeled vitamin D metabolite competes with the unlabeled metabolite in the sample for a limited number of binding sites on VDBP. capes.gov.br The amount of bound labeled metabolite is inversely proportional to the concentration of the metabolite in the sample.
A sensitive radioreceptor assay for 1,25-dihydroxyvitamin D, a related active form, has been described using a cytosol receptor from chick intestine. jst.go.jp This assay demonstrated a sensitivity of 5 pg/tube. jst.go.jp However, a significant drawback of CPBAs is the potential for cross-reactivity with other vitamin D metabolites, which necessitates extensive sample purification steps, such as high-pressure liquid chromatography (HPLC), to ensure specificity. capes.gov.brjst.go.jpd-nb.info
Radioimmunoassays (RIA) and Enzyme-Linked Immunosorbent Assays (ELISA)
Radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs) are two common immunoassay formats. RIAs utilize a radioactively labeled antigen, while ELISAs employ an enzyme-linked antigen or antibody. ibl-america.com
A radioimmunoassay for 1,25-dihydroxyvitamin D has been developed with a sensitivity of 2 pg/tube. doi.org This RIA demonstrated better reproducibility and precision compared to a radioreceptor assay, with between- and within-assay coefficients of variation of 12.6% and 7.4%, respectively. doi.org
ELISA kits are widely available for the quantitative measurement of vitamin D metabolites in various biological samples, including serum, plasma, and tissue homogenates. mybiosource.comabclonal.combiocompare.comantibodies.com These kits are typically based on a competitive immunoassay principle. antibodies.com However, a major limitation of many immunoassays is their inability to distinguish between different forms of vitamin D and their epimers, which can lead to inaccuracies in the assessment of vitamin D status. endocrine-abstracts.orgsigmaaldrich.com
Table 2: Comparison of RIA and RRA for 1,25-dihydroxyvitamin D
| Parameter | RIA | RRA | Reference |
|---|---|---|---|
| Sensitivity | 2 pg/tube | 2 pg/tube | doi.org |
| Between-assay CV | 12.6% | 16.0% | doi.org |
| Within-assay CV | 7.4% | 11.2% | doi.org |
Chemiluminescence Immunoassay (CLIA)
Chemiluminescence immunoassay (CLIA) is a highly sensitive immunoassay technique that uses a chemiluminescent label. jmitra.co.inepitopediagnostics.com Fully automated CLIA systems are available for the rapid quantification of vitamin D metabolites. researchgate.netnih.gov These assays often use a competitive binding principle where the analyte in the sample competes with a labeled analyte for binding to a specific antibody. jmitra.co.inepitopediagnostics.com The resulting light signal is inversely proportional to the concentration of the analyte. jmitra.co.in
A commercial CLIA for 1α,25-dihydroxy-vitamin D has shown good performance, with low imprecision and limits of detection. researchgate.net Studies have demonstrated a good correlation between CLIA and LC-MS/MS results for the measurement of 25-hydroxyvitamin D. frontiersin.org
Table 3: Performance of a Chemiluminescence Immunoassay for 1,25(OH)2D
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection | 0.7 ng/L | researchgate.net |
| Limit of Quantification | 5.0 ng/L | researchgate.net |
| Intra-assay Imprecision | 1.4% - 5.2% | researchgate.net |
| Total Imprecision | 3.8% - 7.1% | researchgate.net |
Chromatographic Separation Techniques for 1α-Hydroxyvitamin D5 (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin D compounds, and its application is directly relevant to the separation and quantification of 1α-Hydroxyvitamin D5. researchgate.netheartlandassays.com Given the non-polar nature of vitamin D analogs, reversed-phase HPLC is the most commonly employed method.
The separation is typically achieved using a C18 or a pentafluorophenyl (PFP) stationary phase, which provides excellent resolution for various vitamin D metabolites. heartlandassays.com The choice of mobile phase is critical for achieving optimal separation. A gradient elution using a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) with an aqueous component is often utilized. The inclusion of a small percentage of a modifier, such as formic acid, can improve peak shape and ionization efficiency when coupled with mass spectrometry. rsc.org
Detection of 1α-Hydroxyvitamin D5 can be accomplished using a UV detector, as vitamin D compounds exhibit a characteristic UV absorbance spectrum. researchgate.net For enhanced sensitivity and specificity, particularly for low-concentration metabolites in biological matrices, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). rsc.orgfrontiersin.org This combination allows for the precise identification and quantification of the target analyte even in the presence of interfering substances.
Table 1: Illustrative HPLC Parameters for the Analysis of Vitamin D Analogs
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile |
| Gradient | Gradient elution from 60% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 265 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is a critical step to remove interfering substances from the matrix and to concentrate the analyte of interest, 1α-Hydroxyvitamin D5, before chromatographic analysis. The choice of technique depends on the complexity of the sample matrix (e.g., plasma, serum, pharmaceutical formulations).
Liquid-Liquid Extraction (LLE) is a widely used technique for the extraction of lipophilic compounds like vitamin D analogs from aqueous matrices. mdpi.com This method involves the partitioning of the analyte between two immiscible liquid phases. Commonly used extraction solvents include hexane, ethyl acetate, and methyl tert-butyl ether. rsc.org The process typically involves mixing the sample with the organic solvent, followed by centrifugation to separate the layers, and then evaporating the organic phase to concentrate the analyte.
Solid-Phase Extraction (SPE) offers a more selective and automated alternative to LLE. mdpi.com In SPE, the sample is passed through a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. For vitamin D compounds, reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbents are commonly used.
Derivatization is a chemical modification technique employed to enhance the analytical properties of a compound. For vitamin D analogs, derivatization can improve their chromatographic behavior and, more importantly, increase their ionization efficiency for mass spectrometric detection. rsc.org Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), are frequently used to react with the cis-triene system of vitamin D molecules, leading to a significant enhancement in signal intensity in LC-MS/MS analysis.
Table 2: Typical Recovery Rates for Sample Preparation of Vitamin D Analogs
| Preparation Technique | Analyte | Matrix | Typical Recovery (%) |
|---|---|---|---|
| Liquid-Liquid Extraction (Hexane) | 25-hydroxyvitamin D3 | Serum | 85 - 95 |
| Solid-Phase Extraction (C18) | 1,25-dihydroxyvitamin D3 | Plasma | 90 - 105 |
| LLE with Derivatization (PTAD) | Vitamin D3 | Milk | > 90 |
Method Validation and Standardization in 1α-Hydroxyvitamin D5 Research
To ensure that an analytical method for 1α-Hydroxyvitamin D5 is suitable for its intended purpose, it must undergo a thorough validation process. The International Council for Harmonisation (ICH) provides a set of guidelines for the validation of analytical procedures. nih.govhmdb.caamegroups.org These guidelines outline the key parameters that must be evaluated to demonstrate the method's reliability and robustness.
The validation process typically assesses the following characteristics:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies using spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Standardization of the method involves the use of certified reference materials (CRMs) for 1α-Hydroxyvitamin D5, if available, to ensure traceability and comparability of results across different laboratories.
Table 3: Key Parameters for Analytical Method Validation (based on ICH Guidelines)
| Validation Parameter | Typical Acceptance Criteria for Pharmaceutical Analysis |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (Recovery) | 98.0% to 102.0% |
| Precision (RSD) | ≤ 2% |
| Specificity | No interference at the retention time of the analyte |
| Robustness | RSD of results should be within acceptable limits after minor changes in parameters |
Structure Activity Relationship Sar Studies and Rational Design of 1α Hydroxyvitamin D5 Analogs
Structural Modifications and Their Impact on VDR Binding and Transactivation
The binding of a vitamin D analog to the VDR is the initial step in its genomic mechanism of action, leading to the transcriptional regulation of target genes. The affinity of this binding and the subsequent transactivation potential are highly dependent on the three-dimensional structure of the analog.
Side-Chain Modifications
The side chain of 1α-Hydroxyvitamin D5 plays a critical role in its interaction with the VDR's ligand-binding pocket. Modifications to the side chain can significantly alter binding affinity and the stability of the VDR-ligand complex. While specific data for a wide range of 1α-Hydroxyvitamin D5 analogs is limited, studies on other vitamin D analogs have shown that alterations in the length, flexibility, and polarity of the side chain can fine-tune the biological activity. For instance, introducing alkyl groups at positions 26 and 27 has been shown to modulate the activity of 1α,25-dihydroxyvitamin D3 analogs.
A-Ring and Other Core Structure Modifications
The A-ring of the vitamin D molecule is essential for the initial interaction with the VDR. Modifications to this part of the structure can have a profound impact on VDR binding and transactivation. For example, substitutions at the C2 position have been a key area of investigation in the broader field of vitamin D analog research, leading to compounds with enhanced potency. The development of 19-nor analogs, which lack the C19 methylene group, represents another significant core structure modification that has been shown to confer unique biological properties. While direct studies on A-ring and core modifications of 1α-Hydroxyvitamin D5 are not extensively documented, the principles derived from other vitamin D analogs suggest that such modifications would likely have a substantial impact on its activity profile.
Differential Receptor Selectivity and Functional Agonism/Antagonism of Analogs (e.g., VDR, RXR, RORα, RORγ)
The biological effects of 1α-Hydroxyvitamin D5 and its analogs are primarily mediated through the VDR. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of target genes to modulate their transcription. nih.gov Some vitamin D analogs have been shown to exhibit preferential activation of VDR-RXR heterodimers on specific types of VDREs, leading to a more selective gene regulatory profile.
Furthermore, recent research has indicated that some vitamin D metabolites can act as inverse agonists for the retinoic acid-related orphan receptors RORα and RORγ. This suggests that analogs of 1α-Hydroxyvitamin D5 could potentially be designed to have selective agonist or antagonist activity not only for the VDR but also for other nuclear receptors, thereby offering a more targeted therapeutic approach. However, specific studies on the differential receptor selectivity of 1α-Hydroxyvitamin D5 analogs are currently lacking.
Altered Biological Profiles of 1α-Hydroxyvitamin D5 Derivatives
The primary goal of designing 1α-Hydroxyvitamin D5 analogs is to develop compounds with enhanced therapeutic efficacy and reduced side effects. This involves creating derivatives with improved antiproliferative and prodifferentiating activities, as well as the ability to selectively modulate specific cellular signaling pathways.
Enhanced Antiproliferative or Prodifferentiating Potency
1α-Hydroxyvitamin D5 has demonstrated potent growth inhibitory and cell-differentiating properties in human breast cancer cells. nih.gov Studies have shown that it can inhibit the proliferation of T47D breast cancer cells in a dose-dependent manner and induce their differentiation, as evidenced by the induction of casein expression and lipid production. nih.gov These effects are mediated through the VDR, as 1α-Hydroxyvitamin D5 was found to induce VDR expression and upregulate the expression of a VDRE-driven reporter gene. nih.gov The development of analogs with modifications to the side chain or A-ring could potentially lead to even greater antiproliferative and prodifferentiating potency.
Table 1: VDR Binding Affinity and Transcriptional Activation of 1α-Hydroxyvitamin D5 and its Analogs
| Compound | Relative VDR Binding Affinity (%) | Transcriptional Activation (Fold Induction) | Cell Line |
| 1α,25-dihydroxyvitamin D3 | 100 | Data not available | - |
| 1α-Hydroxyvitamin D5 | Data not available | Upregulated VDRE-CAT expression | T47D |
| Analog X | Data not available | Data not available | - |
| Analog Y | Data not available | Data not available | - |
| Data for specific analogs of 1α-Hydroxyvitamin D5 is not currently available in the public domain. |
Table 2: Antiproliferative and Prodifferentiating Activity of 1α-Hydroxyvitamin D5 and its Analogs
| Compound | Cell Line | IC50 (nM) for Proliferation | Differentiation Marker Induction |
| 1α,25-dihydroxyvitamin D3 | T47D | Dose-dependent inhibition at 10 & 100 nM | Induction of casein and lipid production |
| 1α-Hydroxyvitamin D5 | T47D | Dose-dependent inhibition at 10 & 100 nM | Induction of casein and lipid production |
| Analog X | - | Data not available | Data not available |
| Analog Y | - | Data not available | Data not available |
| IC50 values for 1α-Hydroxyvitamin D5 are not explicitly stated in the available literature, though dose-dependent inhibition is reported. |
Modulation of Specific Cellular Signaling Pathways
The antiproliferative and prodifferentiating effects of vitamin D compounds are linked to their ability to modulate various cellular signaling pathways. While specific research on 1α-Hydroxyvitamin D5 derivatives is limited, studies on other vitamin D analogs have shown that they can influence key pathways involved in cell growth and survival, such as the MAPK/ERK and PI3K/Akt pathways. For example, some vitamin D analogs have been shown to inhibit the phosphorylation of ERK1/2 and Akt, leading to cell cycle arrest and apoptosis. The rational design of 1α-Hydroxyvitamin D5 analogs could therefore focus on optimizing their interaction with components of these signaling cascades to achieve a more potent and selective therapeutic effect.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for producing 1-Hydroxyvitamin D5, and how do they compare in yield and purity?
- Methodological Answer : Synthesis typically involves photochemical isomerization of previtamin D5 analogs followed by hydroxylation at the 1α position. Yield optimization requires precise control of UV irradiation and temperature during isomerization. Purity is validated via HPLC and LC-MS/MS, calibrated against reference standards like NIST SRM 2972 . Comparative studies highlight trade-offs between stepwise chemical synthesis (higher purity but lower yield) and semi-synthetic approaches (scalability but requiring rigorous purification) .
Q. What in vitro and in vivo models are commonly used to study the anticancer effects of this compound?
- Methodological Answer : In vitro models use hormone-responsive cancer cell lines (e.g., MCF-7 for breast cancer) treated with this compound, with endpoints like apoptosis (caspase-3 activation) and cell cycle arrest (p21/p27 expression). In vivo, xenograft models in immunodeficient mice are standard, with dosing adjusted to maintain serum levels ≤100 nM to avoid hypercalcemia. Tissue-specific bioavailability is assessed via LC-MS/MS quantification .
Q. How is this compound quantified in biological matrices, and what are the key challenges in assay standardization?
- Methodological Answer : LC-MS/MS is the gold standard, using deuterated internal standards (e.g., d6-25-hydroxyvitamin D3) to correct for matrix effects. Challenges include resolving structural analogs (e.g., 1α,25-dihydroxyvitamin D5) and minimizing cross-reactivity with binding proteins. Assays must adhere to FDA Bioanalytical Method Validation guidelines for accuracy (±15% bias) and precision (CV <20%) .
Advanced Research Questions
Q. How do experimental designs account for variable 25-hydroxylation efficiency of this compound across tissue types?
- Methodological Answer : Tissue-specific hydroxylation is assessed using CRISPR-edited cell lines lacking CYP27A1/CYP2R1. Kinetic parameters (Km, Vmax) are derived from enzyme assays with recombinant CYP isoforms. In vivo, tracer studies with isotopically labeled this compound (e.g., ¹³C-labeled) track metabolic fate via mass spectrometry .
Q. What genetic polymorphisms in vitamin D hydroxylation enzymes (e.g., CYP2R1, CYP27B1) influence the metabolic activation of this compound?
- Methodological Answer : Functional assays in HEK293T cells transfected with mutant CYP2R1 (e.g., L99P, K242N) reveal reduced 25-hydroxylase activity via luciferase reporter systems. Population studies correlate SNPs (e.g., rs10741657) with reduced 25(OH)D5 levels, requiring stratified analyses in clinical cohorts .
Q. What experimental strategies resolve discrepancies between in vitro efficacy and in vivo bioavailability of this compound?
- Methodological Answer : Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates in vitro IC50 data with in vivo absorption rates (Cmax, AUC). Nanoformulation (e.g., liposomal encapsulation) improves bioavailability, assessed via comparative LC-MS/MS profiling of free vs. bound drug fractions .
Q. How do cross-reactivity issues in 25-hydroxyvitamin D immunoassays impact the interpretation of this compound metabolite data?
- Methodological Answer : Immunoassays (e.g., DiaSorin Liaison) show 30–50% cross-reactivity with 25(OH)D5 due to structural homology. Parallel LC-MS/MS validation is mandatory, with discordant results reported as "equivocal" in studies comparing assay performance .
Data Contradiction & Validation
Q. How should researchers address conflicting data on the dose-response relationship of this compound in cancer models?
- Methodological Answer : Meta-analyses using standardized dosing units (nM/kg body weight) and stratification by cancer type (e.g., ER+ vs. triple-negative breast cancer) reduce heterogeneity. Sensitivity analyses exclude studies with unvalidated assays or non-calibrated dosing protocols .
Q. What criteria define clinically relevant thresholds for this compound sufficiency in intervention studies?
- Methodological Answer : Thresholds (e.g., ≥50 nM serum 25(OH)D5) are derived from observational studies correlating levels with reduced tumor proliferation markers (Ki-67). Trials must predefine endpoints (e.g., 30% reduction in tumor volume) and adjust for baseline 25(OH)D status .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
